(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid
Overview
Description
®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO4. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps to prevent unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for ®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine ring or the Boc-protected amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid depends on its specific application. In organic synthesis, the Boc group protects the amine functionality, allowing selective reactions to occur at other sites. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid: The enantiomer of the ®-isomer, with similar chemical properties but different biological activity.
N-Boc-azetidine: A related compound with a similar structure but lacking the carboxylic acid group.
Azetidine-2-carboxylic acid: The parent compound without the Boc protecting group.
Uniqueness
®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid is unique due to its combination of the azetidine ring, Boc protecting group, and carboxylic acid functionality. This combination allows for versatile applications in synthesis and research, providing a balance of stability and reactivity.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJVSDZKYYXDDN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426544 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228857-58-7 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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